4-Benzothiazol-2-yl-3-chloro-phenylamine
Overview
Description
4-Benzothiazol-2-yl-3-chloro-phenylamine is a chemical compound with the molecular formula C13H9ClN2S and a molecular weight of 260.74. This compound is notable for its application in proteomics research and is primarily used for research purposes .
Mechanism of Action
Target of Action
Benzothiazole derivatives, a class of compounds to which 4-benzothiazol-2-yl-3-chloro-phenylamine belongs, have been extensively studied for their diverse therapeutic potential .
Mode of Action
Benzothiazole derivatives have been found to exhibit remarkable pharmacological activities . The interaction of these compounds with their targets often results in significant changes, contributing to their therapeutic effects .
Biochemical Pathways
Benzothiazole derivatives have been found to impact a variety of biochemical pathways, contributing to their diverse therapeutic effects .
Result of Action
Benzothiazole derivatives have been found to exhibit a range of effects at the molecular and cellular level, contributing to their therapeutic potential .
Biochemical Analysis
Biochemical Properties
4-Benzothiazol-2-yl-3-chloro-phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, leading to the inhibition of their enzymatic activity . This interaction is primarily due to the compound’s ability to bind to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and affecting downstream signaling events .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cancer cell lines, this compound has been found to induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation events that are crucial for signal transduction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as the inhibition of tumor growth in cancer models . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations facilitate the excretion of the compound from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or the nucleus, by post-translational modifications or targeting signals . For example, phosphorylation of this compound can facilitate its transport to the nucleus, where it can interact with nuclear proteins and influence gene expression . Similarly, the compound can be directed to the mitochondria, where it can affect mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzothiazol-2-yl-3-chloro-phenylamine typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides. This reaction is often facilitated by cyclization of thioamide or carbon dioxide as raw materials . The reaction conditions may vary, but common methods include:
Condensation Reaction: This involves the reaction of 2-aminobenzenethiol with aldehydes or ketones under acidic or basic conditions.
Cyclization Reaction: This involves the cyclization of thioamide or carbon dioxide to form the benzothiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Benzothiazol-2-yl-3-chloro-phenylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzothiazol-2-yl-3-chloro-phenylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure without the chloro and phenylamine groups.
4-Benzoxazol-2-yl-phenylamine: Similar structure but with an oxygen atom in place of the sulfur atom in the benzothiazole ring.
Uniqueness
4-Benzothiazol-2-yl-3-chloro-phenylamine is unique due to the presence of both the benzothiazole ring and the chloro-phenylamine group. This combination imparts specific chemical properties and biological activities that are not observed in simpler benzothiazole derivatives. The chloro group, in particular, enhances the compound’s reactivity in substitution reactions, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-3-chloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-10-7-8(15)5-6-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFGKQLPMWOHTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349876 | |
Record name | 4-Benzothiazol-2-yl-3-chloro-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43088-00-2 | |
Record name | 4-Benzothiazol-2-yl-3-chloro-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 43088-00-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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